molecular formula C18H24N4O2 B2521605 N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide CAS No. 2127295-30-9

N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide

カタログ番号 B2521605
CAS番号: 2127295-30-9
分子量: 328.416
InChIキー: DAYMXDMIQOYTHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide, also known as BMS-986177, is a small molecule inhibitor of tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in cytokine signaling pathways. BMS-986177 has shown potential in the treatment of autoimmune diseases, such as psoriasis and inflammatory bowel disease.

作用機序

N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide selectively inhibits TYK2, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting TYK2, N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide reduces the activity of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-17 and interferon-gamma, in preclinical models of autoimmune diseases. This suggests that N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide has anti-inflammatory effects. N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide has also been shown to have a favorable safety profile in preclinical studies.

実験室実験の利点と制限

One advantage of N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide is its selectivity for TYK2, which reduces the risk of off-target effects. However, one limitation is that N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide has not yet been studied in clinical trials, so its efficacy and safety in humans are not yet known.

将来の方向性

There are several potential future directions for the study of N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide. One direction is to study its efficacy and safety in clinical trials for autoimmune diseases. Another direction is to study its potential use in combination with other drugs for autoimmune diseases. Additionally, further research could be done to elucidate the mechanism of action of N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide and its effects on other cytokines and signaling pathways.

合成法

The synthesis of N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide involves several steps, starting with the reaction of 1-cyanocyclopentene with 2,6-dimethylmorpholine to form an intermediate. This intermediate is then reacted with 3-bromo-2-chloropyridine to form the final product, N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide. The synthesis has been optimized to produce high yields and purity.

科学的研究の応用

N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide has been studied extensively in preclinical models of autoimmune diseases. In a mouse model of psoriasis, N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide was shown to reduce inflammation and improve skin lesions. In a mouse model of inflammatory bowel disease, N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide improved disease symptoms and reduced inflammation in the colon. These studies suggest that N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide has potential as a treatment for autoimmune diseases.

特性

IUPAC Name

N-(1-cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-10-22(11-14(2)24-13)16-6-5-15(9-20-16)17(23)21-18(12-19)7-3-4-8-18/h5-6,9,13-14H,3-4,7-8,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYMXDMIQOYTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)C(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。